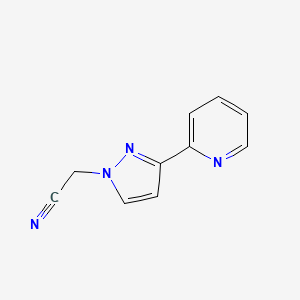

2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Vue d'ensemble

Description

The compound “2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile” is a complex organic molecule that contains a pyridine ring and a pyrazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The acetonitrile group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine and pyrazole rings in separate steps, followed by their connection via the acetonitrile group. One possible method could involve the reaction of a pyridine derivative with a pyrazole derivative in the presence of a suitable catalyst .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, both of which are aromatic and contribute to the compound’s stability. The acetonitrile group would likely be connected to the pyrazole ring at the 1-position and the pyridine ring at the 3-position .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyridine and pyrazole rings, as well as the acetonitrile group. The nitrogen atoms in these rings could act as nucleophiles, participating in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine and pyrazole rings could contribute to its aromaticity and stability, while the acetonitrile group could influence its polarity .Applications De Recherche Scientifique

Anti-fibrotic Activity Research

The compound has been investigated for its potential anti-fibrotic activity. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which include the compound , were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6), encouraging further research in this area .

Heterocyclic Compound Synthesis

It serves as a precursor in the synthesis of heterocyclic compounds. A method involving heteroarylation of acetonitriles, including pyridin-2-ylacetonitriles, has been developed for synthesizing compounds containing pyridine and quinoline nuclei .

N-Heterocycle Formation

The compound has been used in synthetic protocols to facilitate the conversion into N-heterocycles, which are important scaffolds in various chemical syntheses .

Quinazolinone and Pyrimidinone Derivatives Synthesis

A new synthetic route involving this compound has been developed for the synthesis of quinazolin-2,4(1H,3H)-diones and thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones substituted by a pyridyl moiety .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties that affect their bioavailability . More research is needed to understand the pharmacokinetics of this compound.

Result of Action

Similar compounds have been found to induce various molecular and cellular effects

Action Environment

It’s known that environmental factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.

Propriétés

IUPAC Name |

2-(3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-8-14-7-4-10(13-14)9-3-1-2-6-12-9/h1-4,6-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJADRNHHECONHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile | |

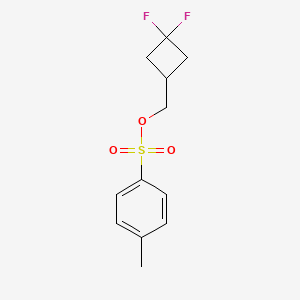

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to 2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetonitrile under the reaction conditions described in the research?

A1: Under the hydrothermal conditions employed in the study [], 2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetonitrile undergoes hydrolysis to form 2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetate (abbreviated as PPAA(-)). This negatively charged PPAA(-) ligand then plays a crucial role in coordinating with zinc(II) ions, ultimately leading to the formation of the metal-organic framework.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide](/img/structure/B1429233.png)

![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)

![Methyl{[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}amine](/img/structure/B1429247.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)